4-{2-[4-Amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide
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Overview
Description
4-{2-[4-Amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is a complex organic compound that features a triazole ring, a benzamide group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-Amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.
Coupling with Benzamide: The final step involves coupling the synthesized intermediate with benzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-Amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-{2-[4-Amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2-[4-Amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: This compound shares a similar chlorophenyl group and has been studied for its antimicrobial properties.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: This compound has a similar benzene ring structure and is studied for its antiviral activity.
Uniqueness
4-{2-[4-Amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is unique due to its combination of a triazole ring, chlorophenyl group, and benzamide moiety. This unique structure contributes to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C17H15ClN6O2S |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
4-[[2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C17H15ClN6O2S/c18-12-5-1-11(2-6-12)16-22-23-17(24(16)20)27-9-14(25)21-13-7-3-10(4-8-13)15(19)26/h1-8H,9,20H2,(H2,19,26)(H,21,25) |
InChI Key |
WYYGYZWOHCKYSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N)Cl |
Origin of Product |
United States |
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